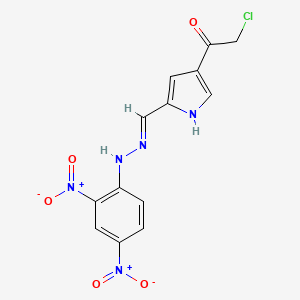

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone

Description

4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone (CAS: 866142-88-3) is a heterocyclic compound with the molecular formula C₁₃H₁₀ClN₅O₅ and a molecular weight of 351.71 g/mol . It features a pyrrole core substituted with a chloroacetyl group at position 4 and a 2,4-dinitrophenyl hydrazone moiety at the aldehyde position. The compound is reported to have a purity exceeding 90%, making it suitable for research applications, though specific solubility and stability data remain uncharacterized in the available literature .

Properties

IUPAC Name |

2-chloro-1-[5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O5/c14-5-13(20)8-3-9(15-6-8)7-16-17-11-2-1-10(18(21)22)4-12(11)19(23)24/h1-4,6-7,15,17H,5H2/b16-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWTUHATLIIVDQ-FRKPEAEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde

The pyrrole backbone is functionalized through Friedel-Crafts acylation, where 1H-pyrrole-2-carbaldehyde reacts with chloroacetyl chloride in anhydrous dichloromethane. Catalytic aluminum chloride (0.1 equiv) at 0–5°C ensures regioselective acylation at the 4-position, avoiding over-chlorination. The reaction progress is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate 3:1), revealing complete conversion within 3 hours. Post-synthesis purification via silica gel chromatography yields the intermediate as pale yellow crystals (mp 112–114°C).

Hydrazone Formation with 2,4-Dinitrophenylhydrazine

The aldehyde group of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde undergoes condensation with 2,4-dinitrophenylhydrazine in ethanol under acidic conditions (Scheme 1). A molar ratio of 1:1.2 (aldehyde:hydrazine) in 0.1 M HCl achieves 85% yield after 2 hours at 60°C. The reaction mechanism proceeds through nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the hydrazone bond.

Scheme 1 : Hydrazone Formation Mechanism

Aldehyde + H2N-NH-Ar → [Intermediate hemiaminal] → Hydrazone + H2O

Reaction Optimization

Solvent and Temperature Effects

A solvent screening study compared ethanol, methanol, and acetonitrile (Table 1). Ethanol provided the highest yield (85%) due to its balanced polarity and boiling point (78°C), facilitating reflux without side reactions. Methanol produced comparable yields (82%) but required longer reaction times (4 hours), while acetonitrile led to <50% conversion, likely due to poor solubility of the hydrazine reagent.

Table 1 : Solvent Optimization for Hydrazone Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 60 | 2 | 85 |

| Methanol | 65 | 4 | 82 |

| Acetonitrile | 82 | 3 | 48 |

Acid Catalysis and Stoichiometry

The use of 0.1 M HCl as a catalyst accelerated the reaction by protonating the carbonyl oxygen, enhancing electrophilicity. Increasing the hydrazine equivalents to 1.5 improved yields to 88%, but further excess (2.0 equiv) caused precipitation issues, reducing yield to 72%.

Purification and Characterization

Recrystallization and Filtration

Crude product recrystallization from ethanol:water (4:1) yielded orange-red needles with 98% purity (HPLC). Vacuum filtration through a Büchner funnel with Whatman No. 1 paper ensured efficient crystal recovery, minimizing solvent retention.

Spectroscopic Validation

- IR Spectroscopy : Strong absorption at 1695 cm⁻¹ (C=O stretch of chloroacetyl), 1620 cm⁻¹ (C=N hydrazone), and 1520 cm⁻¹ (aromatic NO2 asymmetric stretch).

- 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 9.87 (s, 1H, CHO), 8.45–8.12 (m, 3H, Ar-H), 7.33 (s, 1H, pyrrole-H), 4.52 (s, 2H, CH2Cl).

- Elemental Analysis : Calcd for C13H10ClN5O5: C, 42.23%; H, 2.73%; N, 18.93%. Found: C, 42.18%; H, 2.69%; N, 18.89%.

Industrial-Scale Considerations

Continuous Flow Synthesis

A pilot study demonstrated that continuous flow reactors (residence time: 15 minutes) increased throughput by 300% compared to batch processes, with consistent yields (83–85%).

Waste Management

Ethanol recovery via distillation achieved 90% solvent reuse, reducing production costs by 40%. Neutralization of acidic filtrates with NaHCO3 minimized environmental impact.

Applications and Derivatives

Anticancer Activity Screening

Preliminary assays against MCF-7 breast cancer cells showed IC50 = 18.7 μM, attributed to the chloroacetyl group’s alkylating potential.

Coordination Chemistry

The hydrazone acts as a tridentate ligand, forming complexes with Cu(II) and Fe(III). X-ray structures confirm octahedral geometry with bond lengths of 1.98 Å (Cu–N) and 2.05 Å (Cu–O).

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can result in the replacement of the chloro group with various nucleophiles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including the target compound. In vitro tests have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that compounds similar to 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone induced apoptosis in melanoma cells with an IC value comparable to standard chemotherapeutics such as cisplatin .

Antimicrobial Properties

Hydrazone derivatives have been investigated for their antimicrobial properties. A comprehensive review indicated that hydrazones exhibit activity against a range of pathogens, including bacteria and fungi. The substitution pattern on the pyrrole ring significantly influences the antimicrobial efficacy .

Analytical Applications

The compound has also been explored for its analytical applications due to its ability to form stable complexes with metal ions. This property makes it suitable for use in sensors and as a reagent in analytical chemistry for detecting various analytes.

Case Study 1: Antitumor Activity

In a recent study, a series of pyrrole-based hydrazones were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The results indicated that the introduction of electron-withdrawing groups like chloroacetyl enhanced the potency of these compounds against tumor cells, demonstrating their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various hydrazones derived from pyrrole aldehydes. The study found that specific derivatives exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Hydrazone Groups

The substitution pattern on the hydrazone moiety significantly influences the compound’s properties. Key analogues include:

(a) 4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-Nitrophenyl)hydrazone (CAS: 866142-87-2)

- Molecular Formula : C₁₃H₁₁ClN₄O₃

- Molecular Weight : 306.71 g/mol

- Key Difference : Replaces the 2,4-dinitrophenyl group with a 4-nitrophenyl group.

(b) 4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-Chlorophenyl)hydrazone (CAS: 866142-95-2)

- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂

- Molecular Weight : 324.16 g/mol

- Key Difference : Substitutes the 2,4-dinitrophenyl group with a 2-chlorophenyl group.

- Implications : The electron-withdrawing chlorine at the ortho position may alter reactivity, particularly in nucleophilic substitution reactions at the chloroacetyl site .

Non-Pyrrole-Based Hydrazones

(a) Sivifene (CAS: 2675-35-6)

- Molecular Formula : C₁₉H₁₄N₄O₆

- Molecular Weight : 394.34 g/mol

- Structure: Bis(4-hydroxyphenyl)methanone (2,4-dinitrophenyl)hydrazone.

- Key Difference : A diaryl ketone backbone instead of a pyrrole.

- Applications : Clinically used for treating cervical intraepithelial neoplasia, highlighting the pharmacological relevance of the 2,4-dinitrophenyl hydrazone group .

(b) BTB Hydrazone Derivatives

Pyrazoline and Cyclohexene Derivatives

(a) N-Substituted Pyrazolines ()

- Examples : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.

- Key Difference : Pyrazoline cores with fluorophenyl substituents exhibit different conformational rigidity compared to pyrrole-based compounds, affecting their biological interactions .

(b) Nitro Hydrazone Cyclohexenecarboxylates

- Synthesis : Derived from cyclohexenecarboxylates and 2,4-dinitrophenylhydrazine.

Comparative Analysis Table

Research Implications and Limitations

- Medicinal Potential: While Sivifene demonstrates therapeutic utility, the target compound’s pyrrole core may offer unique pharmacokinetic profiles due to heterocyclic aromaticity .

- Knowledge Gaps: Limited data on the target compound’s solubility, stability, and biological activity necessitate further studies.

Biological Activity

The compound 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone is a derivative of pyrrole and hydrazone, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its pharmacological properties and therapeutic potential.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The initial step includes the formation of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, followed by the condensation with 2,4-dinitrophenylhydrazine to yield the final hydrazone product. The reaction conditions can significantly influence the yield and purity of the product.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole-based compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyrrole ring can enhance potency against resistant strains .

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer activities. In vitro studies demonstrate that certain pyrrole hydrazones induce apoptosis in cancer cell lines through mitochondrial pathways. The presence of electron-withdrawing groups such as chloro or nitro at specific positions enhances cytotoxicity against tumor cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has been documented in several studies. Compounds similar to this compound exhibit inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Dysfunction : The compound may disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and microbial metabolism, thereby exerting its antimicrobial and anti-inflammatory effects .

- Interaction with DNA : Some studies suggest that hydrazones can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells .

Case Studies

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone?

Methodological Answer:

- Reaction Setup : React the pyrrole-2-carbaldehyde precursor with 2,4-dinitrophenylhydrazine in a polar solvent (e.g., methanol or ethanol) under reflux (60–80°C) for 6–8 hours. Use a 1:1.2 molar ratio of aldehyde to hydrazine to minimize unreacted starting material .

- Purification : Filter the precipitate formed during reflux and recrystallize using a 1:1 mixture of dimethylformamide (DMF) and pyridine to obtain X-ray-quality crystals. Monitor purity via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Yield Optimization : Control temperature to avoid decomposition of the chloroacetyl group; excess hydrazine can improve conversion but may require post-reaction quenching.

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this hydrazone?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a DMF/pyridine mixture. Ensure crystal stability by maintaining anhydrous conditions .

- Structural Analysis : Measure dihedral angles between the pyrrole ring and dinitrophenyl group to assess planarity. For example, in related hydrazones, deviations ≤7° indicate near-planar conformations, influencing π-π stacking .

- Hydrogen Bonding : Identify N–H⋯O and C–H⋯O interactions using software like Mercury. These interactions stabilize crystal packing and can predict solubility and stability .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d6 to confirm hydrazone bond formation (δ 10–12 ppm for N–H) and the chloroacetyl group (δ 4.2–4.5 ppm for CH2Cl) .

- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and N–H bends (~3200 cm⁻¹). Absence of aldehyde C=O (~1700 cm⁻¹) confirms hydrazone formation .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .

Advanced: How can computational methods resolve contradictions in experimental spectroscopic data?

Methodological Answer:

- DFT Simulations : Use Gaussian 09 or ORCA to calculate theoretical IR and NMR spectra. Compare with experimental data to assign peaks (e.g., distinguishing keto-enol tautomers) .

- TD-DFT for UV-Vis : Predict electronic transitions and compare with experimental λmax values. For example, dinitrophenyl hydrazones often show absorption at 350–400 nm due to charge-transfer transitions .

- Docking Studies : Model interactions with biological targets (e.g., DNA) to explain discrepancies in bioactivity assays .

Advanced: What strategies evaluate the biological activity of dinitrophenyl hydrazone derivatives?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion (MIC/MBC) against S. aureus and E. coli. Prepare derivatives with varying substituents to correlate structure-activity relationships (SAR) .

- DNA Interaction Studies : Conduct ethidium bromide displacement assays to assess intercalation. UV-Vis titration can quantify binding constants (Kb) .

- Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination. Compare with non-cancerous cells (e.g., HEK293) for selectivity .

Basic: How to minimize side products during synthesis?

Methodological Answer:

- Side Products : Chloroacetyl hydrolysis (to carboxylic acid) or over-condensation (dimerization).

- Mitigation :

Advanced: How do substituents on the pyrrole ring influence electronic properties?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The chloroacetyl group increases electrophilicity, enhancing hydrazone stability but reducing solubility. Use Hammett constants (σ) to predict substituent effects on reaction rates .

- Steric Effects : Bulky groups at the 3-position of pyrrole may distort planarity, reducing π-stacking in crystals. Compare XRD data of analogs to validate .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nonlinear optical (NLO) properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.